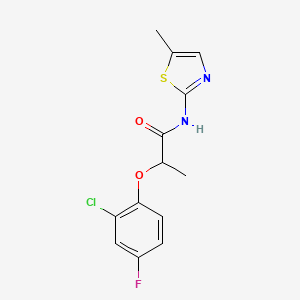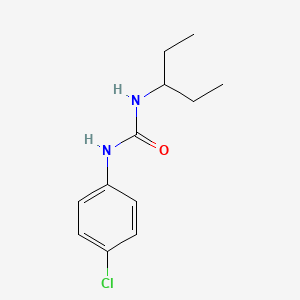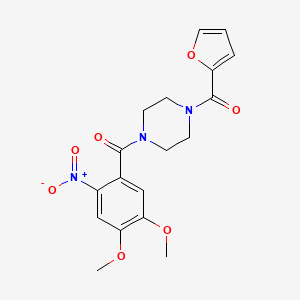
2-(2-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
説明
2-(2-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide, also known as CFPTP, is a chemical compound that has shown promising results in scientific research. It belongs to the class of thiazole-containing compounds and has been studied for its potential applications in various fields, including medicinal chemistry and drug discovery.
作用機序
The exact mechanism of action of 2-(2-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is not fully understood. However, it has been suggested that 2-(2-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide exerts its biological activity by inhibiting certain enzymes and signaling pathways in the body. For example, 2-(2-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and physiological effects:
2-(2-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(2-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(2-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has also been shown to have anti-inflammatory and antioxidant effects, which could make it a potential therapeutic agent for various diseases.
実験室実験の利点と制限
One of the main advantages of 2-(2-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is its high purity, which makes it suitable for use in various laboratory experiments. 2-(2-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is also relatively stable and can be stored for extended periods without significant degradation. However, one limitation of 2-(2-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is its relatively low solubility in water, which can make it difficult to use in certain types of experiments.
将来の方向性
There are several potential future directions for research on 2-(2-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide. One area of interest is the development of 2-(2-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide-based drugs for the treatment of cancer and other diseases. Another potential direction is the investigation of the molecular mechanisms underlying the biological activity of 2-(2-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide. Additionally, further studies are needed to explore the potential side effects and toxicity of 2-(2-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide, as well as its pharmacokinetics and pharmacodynamics in vivo.
科学的研究の応用
2-(2-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 2-(2-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. 2-(2-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has also been studied for its anti-inflammatory and antioxidant properties, which could make it a potential therapeutic agent for various diseases.
特性
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O2S/c1-7-6-16-13(20-7)17-12(18)8(2)19-11-4-3-9(15)5-10(11)14/h3-6,8H,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTJEIUZKVJNPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C(C)OC2=C(C=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-({[(1-benzyl-4-piperidinyl)amino]carbonothioyl}amino)-N-ethylbenzenesulfonamide](/img/structure/B4819188.png)
![1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-3,5-dimethylpiperidine](/img/structure/B4819208.png)
![1-chloro-4-{[4-(2-nitrovinyl)phenyl]thio}benzene](/img/structure/B4819211.png)
![8-chloro-2-(3-pyridinyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4819215.png)
![3-cyclopropyl-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4819223.png)

![1-[(4-fluorobenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4819235.png)

![2-(methoxymethyl)-3-(4-methoxyphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4819248.png)
![6-chloro-N-{4-[(methylamino)sulfonyl]phenyl}-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4819249.png)
![N-[3-(aminocarbonyl)-4-(2,4-dichlorophenyl)-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4819260.png)

amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4819271.png)